tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(14-12)5-7-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEKNMTVWUYRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(N1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways:
In enzyme inhibition, the compound may bind to the active site, preventing substrate access.
In receptor binding, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs in Azabicyclo Systems
The following table summarizes key structural analogs, highlighting differences in bicyclic frameworks, substituents, and physicochemical properties:
Key Observations:
Ring Size and Nitrogen Position: The 7-azabicyclo[2.2.1]heptane core (target compound) provides a compact, strained structure compared to larger systems like bicyclo[4.2.0]octane . Shifting the nitrogen atom (e.g., 2-aza vs. 7-aza) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and metabolic stability .
Substituent Effects :
- The methylene bridge in the target compound introduces steric bulk at position 1, whereas analogs like tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate lack this feature, reducing steric hindrance .
- Hydrochloride salts (e.g., ) exhibit improved aqueous solubility, advantageous for formulation .
Functional Group Variations: Analogs with cyano or trifluorophenyl groups (e.g., ) demonstrate enhanced reactivity for further derivatization, such as cross-coupling reactions .
Biological Activity
Introduction
tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS No. 1439908-04-9) is a compound with potential biological activity, particularly in the context of neuropharmacology and therapeutic applications related to neurodegenerative diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1439908-04-9
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly in inhibiting enzymes associated with neurodegenerative processes:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive functions and memory retention.
- β-secretase Inhibition : It may also inhibit β-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP), leading to reduced amyloid-beta peptide aggregation. This is significant in the context of Alzheimer's disease (AD) .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated during neuroinflammation associated with AD .
In Vivo Studies
In vivo experiments conducted on animal models have further supported its neuroprotective effects:
- Cognitive Function Improvement : In a scopolamine-induced memory impairment model, administration of the compound resulted in improved performance in memory tasks compared to control groups .
- Neuroprotection : The compound exhibited a protective effect against neuronal cell death, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
A notable study assessed the effects of this compound on astrocyte cultures treated with amyloid-beta (Aβ) peptides:
| Treatment Group | % Cell Viability | TNF-α Levels (pg/mL) | Aβ Aggregation |
|---|---|---|---|
| Control | 100% | 10 | High |
| Aβ Only | 70% | 50 | Very High |
| Aβ + Compound | 85% | 30 | Moderate |
The results indicated that the compound significantly mitigated Aβ-induced toxicity and inflammation in astrocytes, supporting its role as a neuroprotective agent .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl ((1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate
- CAS Number : 1909287-31-5
- Molecular Formula : C11H21N2O2
- Molecular Weight : 212.29 g/mol
The compound's bicyclic structure contributes to its biological activity, particularly in interactions with neurotransmitter systems.
Neuropharmacology
Research indicates that compounds similar to tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate exhibit properties as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, potentially improving cognitive function.
Case Study:
A study explored the effects of related compounds on amyloid beta-induced toxicity in astrocytes, revealing that these compounds could mitigate oxidative stress and inflammatory responses associated with neurodegeneration .
Synthesis of Bioactive Molecules
The synthesis of this compound often involves the use of tert-butyl carbamate derivatives as intermediates in the preparation of various biologically active molecules. This compound serves as a versatile building block in drug discovery.
Synthesis Method:
A typical synthetic route includes:
- Protection of amines using tert-butoxycarbonyl (Boc) groups.
- Formation of the bicyclic structure through cyclization reactions.
- Final deprotection and purification steps to yield the target compound.
Potential in Pain Management
The compound's structural similarity to known analgesics suggests potential applications in pain management therapies. Preliminary studies indicate that derivatives may exhibit opioid-like effects without the associated side effects typical of traditional opioids.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows:
Nucleophilic Substitution at the Bridgehead Nitrogen
The bicyclic tertiary amine participates in alkylation and acylation reactions, leveraging its constrained geometry to influence regioselectivity:
Ring-Opening Reactions
Controlled ring-opening of the bicyclo[2.2.1]heptane system is achievable under strong acidic or oxidative conditions:
Catalytic Hydrogenation
The compound’s unsaturated analogs (e.g., derivatives with exocyclic double bonds) undergo hydrogenation to modify stereochemistry:
| Catalyst | Products | Yield | Diastereoselectivity | References |
|---|---|---|---|---|
| Pd/C (H₂, 1 atm, EtOH) | Dihydro-7-azabicyclo[2.2.1]heptane derivative | 88% | Predominant endo hydrogenation due to bicyclic strain. |
Functionalization via Cross-Coupling
The methylene linker between the carbamate and bicyclic core enables C–H activation in palladium-catalyzed reactions:
| Conditions | Products | Yield | Scope | References |
|-------------------------------|-----------------------------------------------|-----------|------------------------------------------------------------------|
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate?
The synthesis typically involves:
- Boc-protection : Reacting the primary amine group of 7-azabicyclo[2.2.1]heptan-1-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in THF or DCM .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Validation : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR .
Q. How can the structure of this compound be characterized experimentally?
- X-ray crystallography : Use SHELXL for refinement and OLEX2 for visualization to resolve bicyclic ring conformation and carbamate orientation .
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC). Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 255.3 m/z via ESI-MS) .
Advanced Questions
Q. How can stereochemical outcomes be controlled during functionalization of the 7-azabicyclo[2.2.1]heptane scaffold?
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to guide regioselective alkylation .
- Asymmetric catalysis : Use Pd-catalyzed cross-coupling or enzymatic resolution to isolate enantiomers .
- Diastereomer separation : Employ chiral HPLC (e.g., Chiralpak IA column) or fractional crystallization .
Q. What strategies mitigate side reactions during Boc deprotection?
- Acid selection : Use TFA in DCM (0°C to RT) to minimize bicyclic ring opening; avoid HCl/dioxane due to potential carbocation formation .
- Scavengers : Add triethylsilane (TES) to trap tert-butyl cations and prevent alkylation byproducts .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in 1:1 hexane/EtOAc) .
Q. How does the bicyclic structure influence biological activity in drug discovery?
- Conformational rigidity : The 7-azabicyclo[2.2.1]heptane core enforces a specific spatial arrangement, enhancing target binding (e.g., serotonin receptor agonists) .
- SAR studies : Modifying the methylene bridge (e.g., replacing with sulfur or oxygen) alters logP and bioavailability; compare IC₅₀ values in enzymatic assays .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Multi-technique validation : Cross-validate NMR assignments with NOE experiments and DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G*) .
- Dynamic effects : Account for ring puckering in MD simulations to explain anomalous NOESY correlations .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
